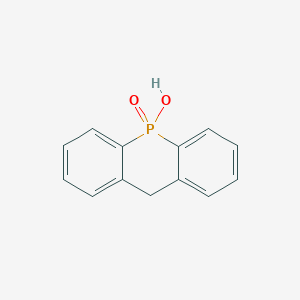
5-hydroxy-10H-acridophosphine 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-10H-acridophosphine 5-oxide is a chemical compound with the molecular formula C13H11O2P It is known for its unique structure, which includes both acridine and phosphine oxide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-10H-acridophosphine 5-oxide typically involves the reaction of acridine derivatives with phosphine oxides under controlled conditions. One common method includes the use of a phosphine oxide precursor and an acridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-10H-acridophosphine 5-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-10H-acridophosphine 5-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-hydroxy-10H-acridophosphine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine derivatives: Compounds with similar acridine moieties.
Phosphine oxides: Compounds with similar phosphine oxide structures.
Uniqueness
5-hydroxy-10H-acridophosphine 5-oxide is unique due to its combined acridine and phosphine oxide structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
18593-24-3 |
|---|---|
Molekularformel |
C13H11O2P |
Molekulargewicht |
230.2 g/mol |
IUPAC-Name |
5-hydroxy-10H-acridophosphine 5-oxide |
InChI |
InChI=1S/C13H11O2P/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2,(H,14,15) |
InChI-Schlüssel |
MZCKCNQMJNYJMV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
Kanonische SMILES |
C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
Key on ui other cas no. |
18593-24-3 |
Synonyme |
5,10-Dihydro-5-hydroxyacridophosphine 5-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















